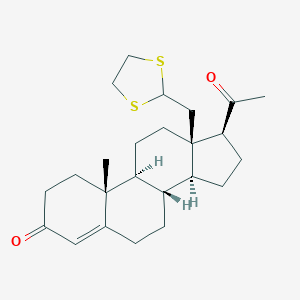![molecular formula C10H14N2O3 B053312 tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate CAS No. 113906-60-8](/img/structure/B53312.png)
tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and versatility. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butyl group, which is a bulky substituent that provides steric protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate typically involves the reaction of furan-2-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine group to form the Boc-protected amine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate can undergo oxidation reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Oxidized furan derivatives
Reduction: Reduced carbamate derivatives
Substitution: Substituted carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate substrates. It can also serve as a model compound for studying the interactions of carbamates with biological macromolecules .
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors. Its carbamate group can be modified to enhance the pharmacokinetic properties of the resulting drug .
Industry: In the chemical industry, this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymeric structures, enhancing their properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate involves the interaction of its carbamate group with nucleophiles. The tert-butyl group provides steric protection, making the carbamate group more selective in its reactions. The furan ring can participate in π-π interactions with aromatic residues in enzymes or receptors, enhancing the binding affinity of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-[(E)-phenylmethylideneamino]carbamate
- tert-Butyl N-[(E)-pyridin-2-ylmethylideneamino]carbamate
Comparison: tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. Compared to tert-butyl carbamate, it has enhanced reactivity due to the conjugation of the furan ring. Compared to tert-butyl N-[(E)-phenylmethylideneamino]carbamate, it has different binding affinities and selectivities due to the oxygen atom in the furan ring .
Eigenschaften
IUPAC Name |
tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-7-8-5-4-6-14-8/h4-7H,1-3H3,(H,12,13)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMDEIMNCXIHJG-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














